N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide typically involves the reaction of N-butylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, followed by the introduction of the 1,1-dioxidotetrahydrothiophene moiety. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide
Uniqueness
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to similar compounds.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-4-5-7-18(16-6-8-22(20,21)12-16)17(19)15-10-13(2)9-14(3)11-15/h9-11,16H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQVUMSXXQCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.